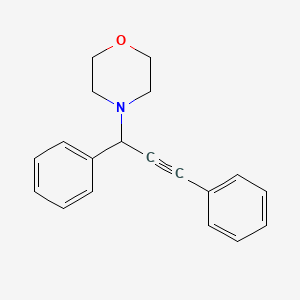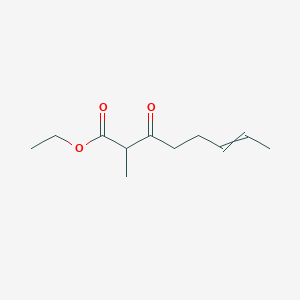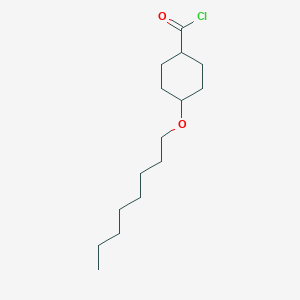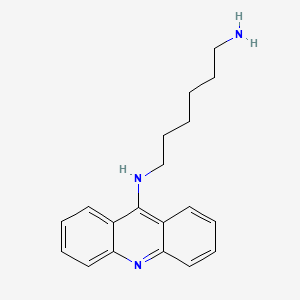![molecular formula C19H21N3S B14309103 2,4-Diphenyl-1,2,4-triazaspiro[4.5]decane-3-thione CAS No. 114462-93-0](/img/structure/B14309103.png)
2,4-Diphenyl-1,2,4-triazaspiro[4.5]decane-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diphenyl-1,2,4-triazaspiro[45]decane-3-thione is a heterocyclic compound that features a unique spiro structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenyl-1,2,4-triazaspiro[4.5]decane-3-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing phenyl groups and nitrogen atoms. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,4-Diphenyl-1,2,4-triazaspiro[4.5]decane-3-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2,4-Diphenyl-1,2,4-triazaspiro[4.5]decane-3-thione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of 2,4-Diphenyl-1,2,4-triazaspiro[4.5]decane-3-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-dione: This compound shares a similar spiro structure but differs in its functional groups.
2,4-Diphenyl-1,2,4-triazolidine-3-thione: Similar in structure but with a different ring system.
Uniqueness
2,4-Diphenyl-1,2,4-triazaspiro[4.5]decane-3-thione is unique due to its specific spiro structure and the presence of both phenyl and thione groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
114462-93-0 |
|---|---|
分子式 |
C19H21N3S |
分子量 |
323.5 g/mol |
IUPAC名 |
2,4-diphenyl-1,2,4-triazaspiro[4.5]decane-3-thione |
InChI |
InChI=1S/C19H21N3S/c23-18-21(16-10-4-1-5-11-16)19(14-8-3-9-15-19)20-22(18)17-12-6-2-7-13-17/h1-2,4-7,10-13,20H,3,8-9,14-15H2 |
InChIキー |
WSTDVTURYGOTMR-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(CC1)NN(C(=S)N2C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Chloro-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one](/img/structure/B14309026.png)
![N-[(6-Oxooxan-2-yl)methyl]acetamide](/img/structure/B14309028.png)



![(E)-N-[(2-Methoxyphenyl)methylidene]glycine](/img/structure/B14309053.png)

![6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one](/img/structure/B14309057.png)
![Silane, (1,1-dimethylethyl)dimethyl[[1-(tributylstannyl)hexyl]oxy]-](/img/structure/B14309058.png)

![1-[(4-Azidobenzoyl)oxy]-1H-imidazole](/img/structure/B14309064.png)


